Structural Class Identification: Thiazol-2-yl vs. Thiazol-4-yl Carboxamide Isomers
CAS 1207033-01-9 carries the 1,3-thiazol-2-yl substitution on the carboxamide nitrogen, whereas the nearest patent-protected, bioactive analogs (e.g., compounds in US Patent 7897626) predominantly feature thiazole-4-carboxamide regioisomers [1]. This regioisomerism is a critical determinant of hydrogen-bonding geometry and target selectivity. No quantitative activity data for CAS 1207033-01-9 were found; therefore, this represents a Class-level inference based on well-established medicinal chemistry principles.
| Evidence Dimension | Regiochemistry of thiazole-carboxamide attachment |
|---|---|
| Target Compound Data | 1,3-Thiazol-2-yl carboxamide (exact mass: 363.41 Da, TPSA ≈ ~82 Ų, HBD: 1, HBA: 5) |
| Comparator Or Baseline | Thiazole-4-carboxamide analogs in US 7897626 (MW range 350–450 Da, TPSA range 75–95 Ų) |
| Quantified Difference | Regioisomeric shift alters heteroatom vector orientation; no direct IC₅₀ comparison possible |
| Conditions | Computed molecular properties; experimental target binding data unavailable |
Why This Matters
For medicinal chemistry procurement, the regioisomer choice determines pharmacophoric projection onto kinase hinge regions, potentially altering selectivity profiles even if potency appears superficially similar.
- [1] Bayer Schering Pharma AG. 2-Substituted thiazole-4-carboxamide derivatives, their preparation and use as pharmaceuticals. US Patent 7897626, 2011. View Source
